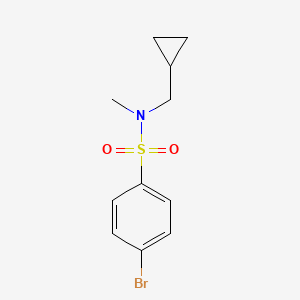
1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have potential as a tool for investigating various biological processes and has been the subject of numerous studies in recent years.
Applications De Recherche Scientifique
Synthesis and Properties
A series of 1,3-disubstituted ureas, including those with pyrazole and adamantane fragments, have been synthesized. These compounds have shown inhibitory activity with respect to human soluble epoxide hydrolase, indicating their potential in medical applications. Such ureas exhibit significant water solubility, which is essential for biological applications (D’yachenko et al., 2019).
Gelation and Rheology
Compounds like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea have been studied for their ability to form hydrogels in acidic conditions. The morphology and rheology of these gels are dependent on the anion identity, providing a method for tuning the physical properties of the gels. This could have implications in various fields, including material science and pharmaceuticals (Lloyd & Steed, 2011).
Antimycobacterial Activity
Research into oxadiazole and pyrazine derivatives has indicated potential antimycobacterial activity. The study of compounds like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine revealed promising results against Mycobacterium tuberculosis, suggesting their potential in developing new treatments for tuberculosis and related infections (El-Azab et al., 2018).
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives have been conducted. These studies involve docking against various targets such as epidermal growth factor receptor and tubulin. The results suggest potential uses in treating tumors, inflammation, and as antioxidant agents (Faheem, 2018).
Propriétés
IUPAC Name |
1-propan-2-yl-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11(2)20-17(24)21-13-6-4-3-5-12(13)9-15-22-16(23-25-15)14-10-18-7-8-19-14/h3-8,10-11H,9H2,1-2H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUYDYBYIAVBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
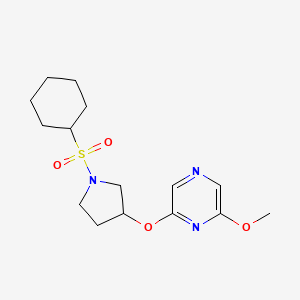
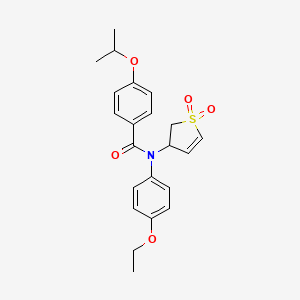
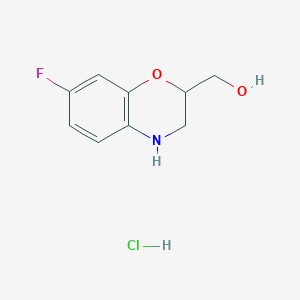
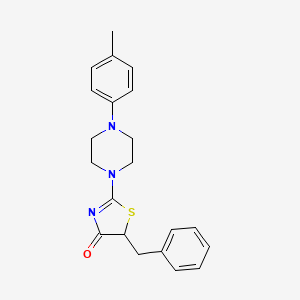
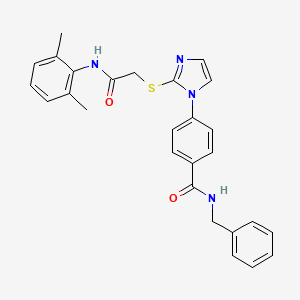

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)
